![molecular formula C13H19F3N2O4 B2534320 [(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-pyrrolidin-1-ylmethanone;2,2,2-trifluoroacetic acid CAS No. 2241130-46-9](/img/structure/B2534320.png)
[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-pyrrolidin-1-ylmethanone;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrole compounds, which are part of the structure of the given compound, can be achieved through various methods. One such method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Chemical Reactions Analysis
The chemical reactions involving pyrrole compounds can be quite diverse. For instance, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles . Additionally, Michael addition of pyrrole with electrophilic olefins can afford N-alkylpyrroles .Wissenschaftliche Forschungsanwendungen
- EN300-317507 has been investigated for its potential impact on neurodegenerative diseases (ND). Imidazoline I2 receptors (I2-IR), which are widely distributed in the brain, play a role in brain disorders. Researchers have developed structurally new molecules, including EN300-317507, with high affinity and selectivity for I2-IR. In murine models of age-related cognitive decline and Alzheimer’s disease (AD), EN300-317507 improved cognitive impairment and behavioral conditions .
- Understanding the pharmacokinetics (PK) and metabolic profile of EN300-317507 is crucial for its development. In vitro studies have explored its ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties. Researchers have reported favorable PK properties, de-risking EN300-317507 for preclinical development .
- Crystallographic studies provide insights into the molecular structure of EN300-317507. Researchers have determined the crystal structure of related compounds, which can aid in understanding its interactions with biological targets .
- EN300-317507 belongs to a family of bicyclic α-iminophosphonates. Medicinal chemists have explored its structure-activity relationships (SAR) to optimize its binding affinity and selectivity for I2-IR. This knowledge informs drug design strategies for potential therapeutic agents .
- Given its positive effects in murine models, EN300-317507 may have neuroprotective properties. Researchers are investigating its potential to enhance cognitive function and protect against neurodegeneration in various contexts .
- EN300-317507 represents an innovative approach to targeting I2-IR. Its unique chemical scaffold and promising preclinical data make it an attractive candidate for further drug development. Researchers are exploring its potential as a novel therapeutic agent for brain disorders .
Neurodegenerative Diseases Research
Pharmacokinetics and Metabolic Profile Studies
Crystallography and Structural Analysis
Medicinal Chemistry and Drug Design
Neuroprotection and Cognitive Enhancement
Innovative Drug Development
Eigenschaften
IUPAC Name |
[(3aS,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-pyrrolidin-1-ylmethanone;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2.C2HF3O2/c14-10(13-3-1-2-4-13)11-7-12-5-9(11)6-15-8-11;3-2(4,5)1(6)7/h9,12H,1-8H2;(H,6,7)/t9-,11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSROCKSZHLLSPE-ROLPUNSJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C23CNCC2COC3.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@]23CNC[C@H]2COC3.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-pyrrolidin-1-ylmethanone;2,2,2-trifluoroacetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.